ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
Ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Metabolites and Derivatives
- Research on related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) metabolites, demonstrates the importance of efficient synthesis routes for potential pharmacological agents. Convenient and efficient syntheses have been achieved for such metabolites, indicating the role of similar compounds in drug development and metabolic studies (Mizuno et al., 2006).
Synthetic Studies and Structural Assignments
- Investigations into 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates have led to regioselective synthetic routes and structural assignments, showcasing the chemical versatility and potential for creating diverse molecular entities for various applications, including material science and drug discovery (Ashton & Doss, 1993).
Antimicrobial and Antioxidant Properties
- The synthesis of new quinolinyl chalcones containing a pyrazole group and their promising anti-microbial and moderate anti-oxidant properties suggest the potential biomedical applications of similar compounds. Such research underscores the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Prasath et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing quinoline and indole moieties have been found to exhibit a broad range of biological activities . For instance, quinoline derivatives have been reported to inhibit class II c-Met , a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific targets involved .
Biochemical Pathways
It’s known that quinoline and indole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
ethyl 1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-3-32-26(30)18-13-14-21-19(15-18)25-20(16-27-21)24(17-9-5-4-6-10-17)28-29(25)22-11-7-8-12-23(22)31-2/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNIQUMHINACIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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